3-(3-Iodophenoxy)propan-1-ol
Overview
Description
3-(3-Iodophenoxy)propan-1-ol is an organic compound characterized by its iodine atom attached to the benzene ring and a hydroxyl group on a three-carbon chain. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-iodophenol and 1,3-propanediol.
Reaction Conditions: The reaction involves a nucleophilic substitution where 3-iodophenol reacts with 1,3-propanediol in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like tetrabutylammonium bromide (TBAB) at elevated temperatures.
Industrial Production Methods:
Scale-Up: Industrial production involves optimizing reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used.
Purification: The product is purified through distillation or recrystallization to remove impurities and by-products.
Types of Reactions:
Oxidation: this compound can be oxidized to form 3-(3-iodophenoxy)propanal.
Reduction: Reduction reactions are less common but can involve converting the iodine to a different halogen.
Substitution: Nucleophilic substitution reactions are typical, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: 3-(3-iodophenoxy)propanal.
Reduction Products: Halogen-substituted derivatives.
Substitution Products: Various iodine-substituted compounds.
Scientific Research Applications
3-(3-Iodophenoxy)propan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is used in the study of iodine metabolism and its biological effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(3-Iodophenoxy)propan-1-ol exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the context of its use.
Comparison with Similar Compounds
3-(3-Bromophenoxy)propan-1-ol: Similar structure but with bromine instead of iodine.
3-(3-Chlorophenoxy)propan-1-ol: Similar structure but with chlorine instead of iodine.
3-(3-Fluorophenoxy)propan-1-ol: Similar structure but with fluorine instead of iodine.
Uniqueness:
Higher Reactivity: The presence of iodine makes 3-(3-Iodophenoxy)propan-1-ol more reactive compared to its bromo, chloro, and fluoro counterparts.
Biological Activity: Iodine-containing compounds often have unique biological activities, making this compound particularly valuable in certain applications.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
3-(3-iodophenoxy)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCKPJADCGPKCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.